molecular formula C17H14N4OS B294841 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

货号: B294841
分子量: 322.4 g/mol
InChI 键: HSBYJYGSLPOLKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, also known as BTT-3033, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazolothiadiazole derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

作用机制

The mechanism of action of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For instance, a study by Zhang et al. (2018) reported that this compound inhibited the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to play critical roles in the inflammatory response. Another study by Li et al. (2020) demonstrated that this compound induced cell cycle arrest and apoptosis in human gastric cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, a study by Zhang et al. (2018) reported that this compound reduced the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide-induced acute lung injury in mice. Another study by Li et al. (2020) demonstrated that this compound induced cell cycle arrest and apoptosis in human gastric cancer cells by regulating the expression of various genes involved in these processes.

实验室实验的优点和局限性

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has several advantages for lab experiments. For instance, it is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, this compound has been reported to possess various biological activities, which makes it a promising candidate for drug development. However, there are also some limitations for lab experiments with this compound. For instance, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to investigate its biological activities.

未来方向

There are several future directions for research on 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether. For instance, further studies are needed to investigate the mechanism of action of this compound and its potential therapeutic applications in different disease models. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo. Furthermore, the synthesis of this compound could be optimized to improve its yield and purity, which would facilitate its use in drug development. Finally, studies are needed to investigate the structure-activity relationship of this compound to identify more potent and selective derivatives.

合成方法

The synthesis of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves a multi-step process that starts with the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 1,2,4-triazole-3-thiol to form the intermediate compound 3-(1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole. This intermediate compound is then reacted with benzyl bromide to form 3-(3-benzyl-1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole. Finally, the target compound this compound is obtained by reacting 3-(3-benzyl-1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole with phenyl chloromethyl ether in the presence of potassium carbonate.

科学研究应用

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential therapeutic applications of this compound in different disease models. For instance, a study conducted by Zhang et al. (2018) reported that this compound exhibited potent anti-inflammatory activity in lipopolysaccharide-induced acute lung injury in mice. Another study by Li et al. (2020) demonstrated that this compound exhibited potent anticancer activity against human gastric cancer cells by inducing cell cycle arrest and apoptosis.

属性

分子式

C17H14N4OS

分子量

322.4 g/mol

IUPAC 名称

3-benzyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4OS/c1-22-14-9-5-8-13(11-14)16-20-21-15(18-19-17(21)23-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

InChI 键

HSBYJYGSLPOLKU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

规范 SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。